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Compound of Interest

Compound Name: Scyliorhinin I

Cat. No.: B1583119 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Scyliorhinin I is a decapeptide belonging to the tachykinin family, a group of neuropeptides

that share a common C-terminal sequence.[1][2] Originally isolated from the gut of the dogfish

shark, Scyliorhinus canicula, this peptide has garnered significant interest due to its unique

receptor affinity profile and potent biological activities.[1][3] This document provides an in-depth

guide to the amino acid sequence, three-dimensional structure, experimental characterization,

and signaling pathways of Scyliorhinin I.

Amino Acid Sequence and Physicochemical
Properties
Scyliorhinin I is a linear decapeptide with an amidated C-terminus, a characteristic feature of

many bioactive peptides.[3] The primary structure and key quantitative data are summarized

below.
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Property Value Reference(s)

Amino Acid Sequence

Ala-Lys-Phe-Asp-Lys-Phe-Tyr-

Gly-Leu-Met-NH₂

(AKFDKFYGLM-NH₂)

Number of Residues 10

Molecular Formula C₅₉H₈₇N₁₃O₁₃S

Average Molecular Weight 1218.49 Da

UniProt Accession P08608

Organism of Origin
Scyliorhinus canicula (Small-

spotted catshark)

Three-Dimensional Structure
The three-dimensional structure of Scyliorhinin I in a membrane-mimicking environment

(sodium dodecyl sulfate micelles) has been determined using nuclear magnetic resonance

(NMR) spectroscopy. The structure is available in the Protein Data Bank (PDB).

Property Value Reference(s)

PDB ID 2NOU

Method Solution NMR

Environment SDS Micelles

Structural Features

The peptide adopts an alpha-

helical conformation in the C-

terminal region when

interacting with the membrane

environment.

The membrane-induced structure is crucial for its biological function, as it represents the

conformation the peptide likely adopts when approaching and binding to its G-protein coupled

receptors embedded in the cell membrane.
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Experimental Protocols
The characterization of Scyliorhinin I involves several key experimental procedures, from its

initial synthesis to the determination of its structure and biological function.

Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is the standard method for producing Scyliorhinin I and

its analogs for research purposes.

Protocol: Solid-Phase Peptide Synthesis (Fmoc Chemistry)

Resin Preparation: An appropriate resin (e.g., Rink Amide resin) is used to generate the C-

terminal amide. The resin is swelled in a suitable solvent like dimethylformamide (DMF).

Deprotection: The N-terminal Fmoc (fluorenylmethyloxycarbonyl) protecting group on the

resin is removed using a solution of 20% piperidine in DMF.

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (e.g., Fmoc-Met-

OH) is activated using a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) and

is then added to the resin to form a peptide bond.

Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-

products.

Cycle Repetition: Steps 2-4 are repeated for each amino acid in the sequence (Leu, Gly, Tyr,

etc.) until the full decapeptide is assembled on the resin.

Final Deprotection: The N-terminal Fmoc group of the final amino acid (Alanine) is removed.

Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain

protecting groups are simultaneously removed using a cleavage cocktail, typically containing

trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side

reactions.

Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in a

water/acetonitrile mixture, and purified using reverse-phase high-performance liquid

chromatography (RP-HPLC).
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Characterization: The final product's purity and identity are confirmed by analytical HPLC

and mass spectrometry.

Solid-Phase Peptide Synthesis Workflow

Start: Rink Amide Resin

Fmoc Deprotection
(Piperidine/DMF)

Couple Fmoc-Met-OH
(HBTU/DIPEA)

Wash (DMF)

Repeat Cycle for
9 More Amino Acids

Cleavage from Resin
& Side-Chain Deprotection (TFA)

Purification
(RP-HPLC)

Characterization
(MS & HPLC)

End: Pure Scyliorhinin I
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Click to download full resolution via product page

Caption: Workflow for the synthesis of Scyliorhinin I.

Structure Determination by NMR Spectroscopy
The three-dimensional structure of Scyliorhinin I was elucidated using 2D-¹H NMR

spectroscopy.

Protocol: NMR Structural Analysis

Sample Preparation: The purified Scyliorhinin I peptide is dissolved in a buffered solution

containing SDS micelles to mimic a cell membrane environment. Deuterated water (D₂O) is

often used as the solvent.

NMR Data Acquisition: A series of 2D NMR experiments are performed on a high-field NMR

spectrometer.

TOCSY (Total Correlation Spectroscopy): Used to identify protons belonging to the same

amino acid spin system.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons

that are close in space (typically < 5 Å), which is crucial for determining the peptide's fold.

The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance

between protons.

DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): Used to measure

coupling constants, which can provide information on dihedral angles.

Resonance Assignment: The collected spectra are analyzed to assign every proton signal to

a specific proton in the peptide sequence.

Constraint Generation:

Distance Constraints: Interproton distances are derived from the NOESY spectra.

Dihedral Angle Constraints: Torsion angles (phi, psi) are estimated from coupling

constants measured in the DQF-COSY spectra.
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Structure Calculation: The experimental constraints are used as input for structure

calculation software (e.g., DYANA, CYANA, or XPLOR-NIH). The software generates a

family of structures that satisfy these constraints through simulated annealing or similar

molecular dynamics algorithms.

Structure Validation: The resulting ensemble of structures is validated using quality-checking

software to assess its agreement with the experimental data and standard protein

stereochemistry. The final structure is typically represented as a superposition of the lowest-

energy models.

Signaling Pathway and Mechanism of Action
Scyliorhinin I is a member of the tachykinin peptide family and exerts its effects by binding to

tachykinin receptors, which are G-protein coupled receptors (GPCRs). It is a potent dual

agonist for the NK1 and NK2 receptors, with significantly lower affinity for the NK3 receptor.

Upon binding, Scyliorhinin I induces a conformational change in the receptor, activating

associated heterotrimeric G-proteins, primarily of the Gq/11 family. This initiates a downstream

signaling cascade.

Key Signaling Events:

Receptor Activation: Scyliorhinin I binds to the NK1 or NK2 receptor.

G-Protein Activation: The receptor activates the Gq/11 protein, causing the exchange of GDP

for GTP on the α-subunit.

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C

(PLC).

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂)

into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the

endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.
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Protein Kinase C (PKC) Activation: DAG and the increased intracellular Ca²⁺ concentration

synergistically activate Protein Kinase C (PKC).

Downstream Effects: PKC activation leads to the phosphorylation of numerous target

proteins, which can trigger further signaling cascades, such as the mitogen-activated protein

kinase (MAPK) pathway. This ultimately culminates in the activation of transcription factors

like NF-κB, leading to changes in gene expression and producing the characteristic

physiological responses to tachykinins, such as smooth muscle contraction, vasodilation,

and neurogenic inflammation.
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Scyliorhinin I Signaling Pathway

Scyliorhinin I

Tachykinin Receptor
(NK1/NK2)

Binds

Gq/11 Protein

Activates

Phospholipase C
(PLC)

Activates

PIP₂

Cleaves

IP₃

DAG

Endoplasmic
Reticulum

Binds to
receptor

Protein Kinase C
(PKC)

Activates

Ca²⁺ Release

Triggers

Activates

MAPK Pathway

Activates

Physiological Response
(e.g., Muscle Contraction,

Inflammation)

Leads to

Click to download full resolution via product page

Caption: Tachykinin receptor signaling cascade activated by Scyliorhinin I.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. qyaobio.com [qyaobio.com]

2. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY
[guidetopharmacology.org]

3. uniprot.org [uniprot.org]

To cite this document: BenchChem. [Scyliorhinin I: A Technical Overview of its Sequence,
Structure, and Function]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583119#scyliorhinin-i-amino-acid-sequence-and-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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